molecular formula C20H17NO3 B4191801 3-(dibenzo[b,d]furan-3-ylamino)-1-(5-methyl-2-furyl)-1-propanone

3-(dibenzo[b,d]furan-3-ylamino)-1-(5-methyl-2-furyl)-1-propanone

Cat. No. B4191801
M. Wt: 319.4 g/mol
InChI Key: ZQNJYVPGSCVXSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(dibenzo[b,d]furan-3-ylamino)-1-(5-methyl-2-furyl)-1-propanone, also known as DBF-Me, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

3-(dibenzo[b,d]furan-3-ylamino)-1-(5-methyl-2-furyl)-1-propanone has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3-(dibenzo[b,d]furan-3-ylamino)-1-(5-methyl-2-furyl)-1-propanone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia (Zhang et al., 2011). In neuroscience, 3-(dibenzo[b,d]furan-3-ylamino)-1-(5-methyl-2-furyl)-1-propanone has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease (Li et al., 2014). In drug discovery, 3-(dibenzo[b,d]furan-3-ylamino)-1-(5-methyl-2-furyl)-1-propanone has been identified as a potential lead compound for the development of new drugs targeting various diseases (Zhang et al., 2011).

Mechanism of Action

The mechanism of action of 3-(dibenzo[b,d]furan-3-ylamino)-1-(5-methyl-2-furyl)-1-propanone is not fully understood. However, it has been proposed that 3-(dibenzo[b,d]furan-3-ylamino)-1-(5-methyl-2-furyl)-1-propanone may exert its effects through the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways (Zhang et al., 2011). In addition, 3-(dibenzo[b,d]furan-3-ylamino)-1-(5-methyl-2-furyl)-1-propanone has been shown to activate the AMPK signaling pathway, which is involved in the regulation of cellular energy metabolism (Li et al., 2014).
Biochemical and Physiological Effects
3-(dibenzo[b,d]furan-3-ylamino)-1-(5-methyl-2-furyl)-1-propanone has been shown to have various biochemical and physiological effects. In cancer cells, 3-(dibenzo[b,d]furan-3-ylamino)-1-(5-methyl-2-furyl)-1-propanone has been found to induce cell cycle arrest and apoptosis, as well as to inhibit cell migration and invasion (Zhang et al., 2011). In animal models of Alzheimer's disease, 3-(dibenzo[b,d]furan-3-ylamino)-1-(5-methyl-2-furyl)-1-propanone has been shown to reduce oxidative stress and inflammation, as well as to improve synaptic plasticity and cognitive function (Li et al., 2014).

Advantages and Limitations for Lab Experiments

One advantage of 3-(dibenzo[b,d]furan-3-ylamino)-1-(5-methyl-2-furyl)-1-propanone is its broad-spectrum anticancer activity, which makes it a potential candidate for the development of new anticancer drugs (Zhang et al., 2011). In addition, 3-(dibenzo[b,d]furan-3-ylamino)-1-(5-methyl-2-furyl)-1-propanone has been shown to have low toxicity in animal models, which is a desirable characteristic for a potential therapeutic agent (Li et al., 2014). However, one limitation of 3-(dibenzo[b,d]furan-3-ylamino)-1-(5-methyl-2-furyl)-1-propanone is its poor solubility, which may make it difficult to administer in vivo (Zhang et al., 2011).

Future Directions

There are several future directions for the study of 3-(dibenzo[b,d]furan-3-ylamino)-1-(5-methyl-2-furyl)-1-propanone. One direction is the further investigation of its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is the development of more efficient synthesis methods for 3-(dibenzo[b,d]furan-3-ylamino)-1-(5-methyl-2-furyl)-1-propanone, which may improve its availability for research purposes. Finally, the evaluation of the in vivo efficacy and toxicity of 3-(dibenzo[b,d]furan-3-ylamino)-1-(5-methyl-2-furyl)-1-propanone in animal models and clinical trials may provide important information for its potential use as a therapeutic agent.
Conclusion
In conclusion, 3-(dibenzo[b,d]furan-3-ylamino)-1-(5-methyl-2-furyl)-1-propanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-(dibenzo[b,d]furan-3-ylamino)-1-(5-methyl-2-furyl)-1-propanone have been discussed in this paper. Further research on 3-(dibenzo[b,d]furan-3-ylamino)-1-(5-methyl-2-furyl)-1-propanone may provide important insights into its potential therapeutic applications.

properties

IUPAC Name

3-(dibenzofuran-3-ylamino)-1-(5-methylfuran-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c1-13-6-9-19(23-13)17(22)10-11-21-14-7-8-16-15-4-2-3-5-18(15)24-20(16)12-14/h2-9,12,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNJYVPGSCVXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)CCNC2=CC3=C(C=C2)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dibenzofuran-3-ylamino)-1-(5-methylfuran-2-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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